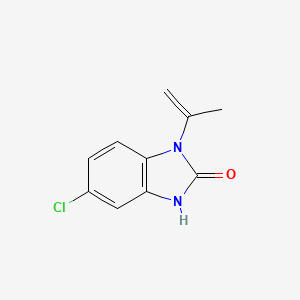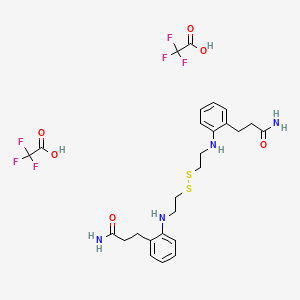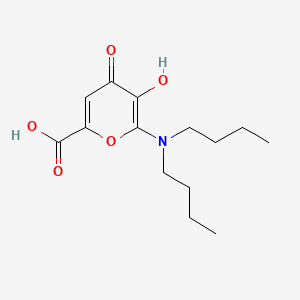
Benzamide, 2-methoxy-5-nitro-N-(4-(phenylmethyl)-1-piperazinyl)-, dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzamide, 2-methoxy-5-nitro-N-(4-(phenylmethyl)-1-piperazinyl)-, dihydrochloride is a complex organic compound known for its diverse applications in scientific research. This compound is characterized by its unique molecular structure, which includes a benzamide core substituted with methoxy, nitro, and piperazinyl groups. The dihydrochloride form enhances its solubility and stability, making it suitable for various experimental conditions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Benzamide, 2-methoxy-5-nitro-N-(4-(phenylmethyl)-1-piperazinyl)-, dihydrochloride typically involves multiple steps:
Methoxylation: The addition of a methoxy group to the benzamide structure.
Piperazinyl Substitution: The attachment of the piperazinyl group, often through a nucleophilic substitution reaction.
Formation of Dihydrochloride Salt: The final step involves converting the compound into its dihydrochloride form to enhance its solubility and stability.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlled temperature, pressure, and the use of catalysts to facilitate the reactions. The process is typically carried out in large reactors with continuous monitoring to maintain the desired reaction conditions.
Analyse Chemischer Reaktionen
Types of Reactions
Benzamide, 2-methoxy-5-nitro-N-(4-(phenylmethyl)-1-piperazinyl)-, dihydrochloride undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can undergo reduction reactions, particularly at the nitro group.
Substitution: The methoxy and piperazinyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Solvents: Common solvents include methanol, ethanol, and dichloromethane.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amino derivative, while substitution reactions can introduce various functional groups to the benzamide core.
Wissenschaftliche Forschungsanwendungen
Benzamide, 2-methoxy-5-nitro-N-(4-(phenylmethyl)-1-piperazinyl)-, dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of Benzamide, 2-methoxy-5-nitro-N-(4-(phenylmethyl)-1-piperazinyl)-, dihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The nitro and piperazinyl groups play a crucial role in its binding affinity and specificity. The exact pathways involved depend on the specific application and target.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-methoxy-5-nitro-N-(1-phenylethyl)benzamide
- 2-methoxy-5-nitro-4,6-pyrimidinediol
- 2-methoxy-5-nitro-N-piperonylideneaniline
Uniqueness
Benzamide, 2-methoxy-5-nitro-N-(4-(phenylmethyl)-1-piperazinyl)-, dihydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The combination of methoxy, nitro, and piperazinyl groups in a single molecule provides a versatile platform for various applications, distinguishing it from other similar compounds.
Eigenschaften
CAS-Nummer |
130260-07-0 |
|---|---|
Molekularformel |
C19H24Cl2N4O4 |
Molekulargewicht |
443.3 g/mol |
IUPAC-Name |
N-(4-benzylpiperazin-1-yl)-2-methoxy-5-nitrobenzamide;dihydrochloride |
InChI |
InChI=1S/C19H22N4O4.2ClH/c1-27-18-8-7-16(23(25)26)13-17(18)19(24)20-22-11-9-21(10-12-22)14-15-5-3-2-4-6-15;;/h2-8,13H,9-12,14H2,1H3,(H,20,24);2*1H |
InChI-Schlüssel |
RCUULDFHDZWYBC-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=C(C=C1)[N+](=O)[O-])C(=O)NN2CCN(CC2)CC3=CC=CC=C3.Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















